molecular formula C15H12N2O3S B5725495 N-(2-hydroxyphenyl)quinoline-8-sulfonamide

N-(2-hydroxyphenyl)quinoline-8-sulfonamide

Cat. No.: B5725495
M. Wt: 300.3 g/mol
InChI Key: PYRLHQVUJQRPHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)quinoline-8-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)quinoline-8-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(2-hydroxyphenyl)quinoline-8-sulfonamide can be compared with other quinoline sulfonamides and related compounds:

    Quinoline-8-sulfonamide: Lacks the hydroxyphenyl group, resulting in different biological activities.

    N-(2-hydroxyphenyl)quinoline-8-carboxamide: Contains a carboxamide group instead of a sulfonamide group, leading to variations in chemical reactivity and enzyme inhibition.

    Quinoline-8-sulfonyl chloride: Used as an intermediate in the synthesis of various quinoline derivatives

This compound stands out due to its unique combination of functional groups, which contribute to its diverse chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

N-(2-hydroxyphenyl)quinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c18-13-8-2-1-7-12(13)17-21(19,20)14-9-3-5-11-6-4-10-16-15(11)14/h1-10,17-18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRLHQVUJQRPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787215
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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